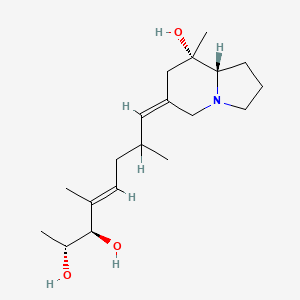
Pumiliotoxin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pumiliotoxin B is a natural product found in Oophaga pumilio, Pseudophryne coriacea, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Chemical and Molecular Characteristics
Pumiliotoxin-B, an alkaloid produced by dart-poison frogs, has been studied for its structural and molecular orbital characteristics. Density Functional Theory (DFT) studies indicate the enol form of pumiliotoxin-B is more stable than the keto form, potentially due to better hydrogen bonding in the enol form. This stability is particularly evident in vacuum conditions (Türker, 2019).
Synthesis and Chemical Manipulation
Several studies have focused on the synthesis of pumiliotoxin variants:
- A method involving nickel-catalyzed epoxide-alkyne reductive cyclizations was used for the synthesis of pumiliotoxins 209F and 251D, highlighting the versatility of chemical manipulation of these compounds (Woodin & Jamison, 2007).
- A convergent approach was developed for preparing pumiliotoxin alkaloids, employing palladium-catalyzed cross-coupling reactions between homoallylic organozincs and vinyl iodides (Aoyagi et al., 2002).
Potential Medical Applications
While not directly related to pumiliotoxin B, research on similar compounds has explored potential medical applications:
- A bispecific biological drug targeting glioblastoma and its neovasculature in the brain was evaluated, providing insights into the therapeutic potential of toxin-derived compounds (Oh et al., 2011).
Biological Control and Environmental Impact
Gliotoxin, a compound similar to this compound, is used in agriculture for biological control. Its dual role as a medicinal agent and pathogenicity determinant in Aspergillus fumigatus illustrates the complex nature of these compounds (Scharf et al., 2016).
Eigenschaften
CAS-Nummer |
67016-65-3 |
|---|---|
Molekularformel |
C19H33NO3 |
Molekulargewicht |
323.5 g/mol |
IUPAC-Name |
(E,2R,3R,8Z)-8-[(8S,8aS)-8-hydroxy-8-methyl-1,2,3,5,7,8a-hexahydroindolizin-6-ylidene]-4,7-dimethyloct-4-ene-2,3-diol |
InChI |
InChI=1S/C19H33NO3/c1-13(7-8-14(2)18(22)15(3)21)10-16-11-19(4,23)17-6-5-9-20(17)12-16/h8,10,13,15,17-18,21-23H,5-7,9,11-12H2,1-4H3/b14-8+,16-10-/t13?,15-,17+,18-,19+/m1/s1 |
InChI-Schlüssel |
WDSCDQQQRGGVPJ-AQABUGPSSA-N |
Isomerische SMILES |
C[C@H]([C@@H](/C(=C/CC(C)/C=C\1/C[C@]([C@@H]2CCCN2C1)(C)O)/C)O)O |
SMILES |
CC(CC=C(C)C(C(C)O)O)C=C1CC(C2CCCN2C1)(C)O |
Kanonische SMILES |
CC(CC=C(C)C(C(C)O)O)C=C1CC(C2CCCN2C1)(C)O |
Synonyme |
pumiliotoxin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


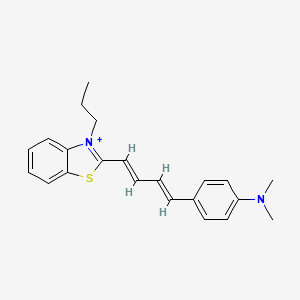
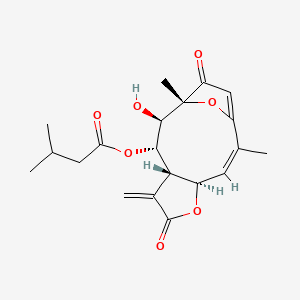
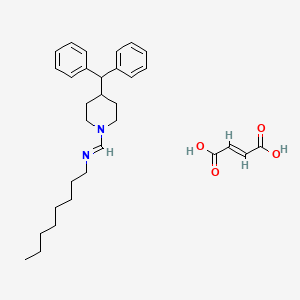
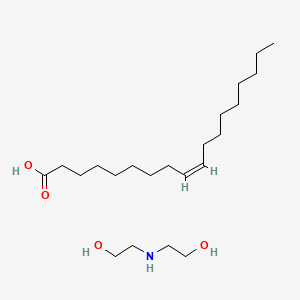
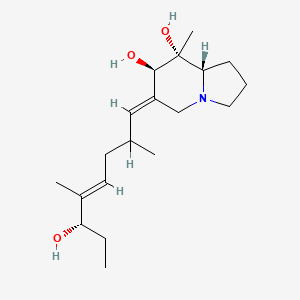
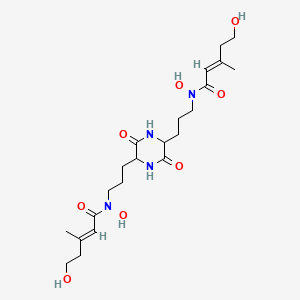
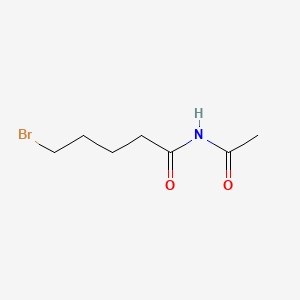

![4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1239716.png)

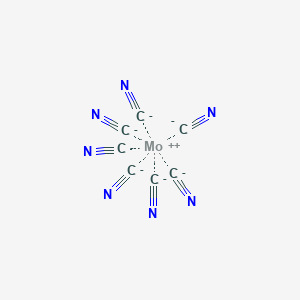
![N'-{(E)-[5-(3-bromophenyl)furan-2-yl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B1239722.png)
![4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B1239723.png)
![methyl 2-[[[(2S,3S,5R)-3-azido-5-(5-bromo-6-methoxy-5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-(4-bromophenoxy)phosphoryl]amino]propanoate](/img/structure/B1239724.png)
